![molecular formula C9H10N4O B2436507 N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide CAS No. 2445785-67-9](/img/structure/B2436507.png)

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

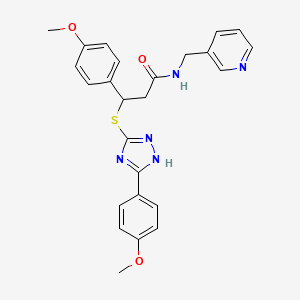

“N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide” is a type of heterocyclic compound . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide is involved in the synthesis of various novel compounds. Kumar and Mashelker (2007) reported the preparation of derivatives like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, which are anticipated to show hypertensive activity (Kumar & Mashelker, 2007).

Development of Antituberculosis Agents

Garrett C. Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, showing promising anti-tuberculosis activity. These compounds demonstrated remarkable microbe selectivity and good pharmacokinetic properties, making them viable anti-TB agents (Moraski et al., 2011).

Biological Evaluation for Anticancer Activity

A. Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, evaluating them for their anticancer and anti-5-lipoxygenase activities. This research contributes to understanding the potential anticancer properties of such compounds (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide, also known as EN300-26673789, is a novel compound that has been found to inhibit CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The exact molecular interactions between the compound and CDK2 are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 is a key regulator of this transition, and its inhibition by EN300-26673789 disrupts the normal progression of the cell cycle .

Pharmacokinetics

The general principles of pharmacokinetics involve the absorption, distribution, metabolism, and excretion (adme) of the compound . These factors greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Result of Action

The inhibition of CDK2 by EN300-26673789 results in the disruption of the cell cycle, leading to the cessation of cell division. This can lead to the death of rapidly dividing cells, such as cancer cells

Propiedades

IUPAC Name |

N,3-dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-6-4-11-8(9(14)10-2)3-7(6)13-12-5/h3-4H,1-2H3,(H,10,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGZGQAPJYVLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC(=CC2=NN1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2436436.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)

![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)